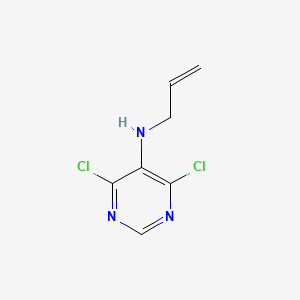

N-Allyl-4,6-dichloropyrimidin-5-amine

Vue d'ensemble

Description

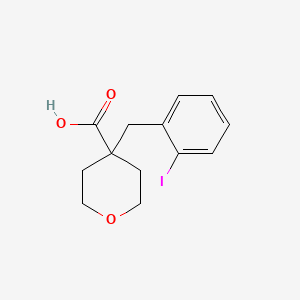

N-Allyl-4,6-dichloropyrimidin-5-amine is a chemical compound with the empirical formula C₄H₃Cl₂N₃ . It is a crystalline solid with a melting point of approximately 145-148°C . This compound belongs to the class of pyrimidines and contains chlorine atoms at positions 4 and 6 on the pyrimidine ring.

Synthesis Analysis

The synthesis of N-Allyl-4,6-dichloropyrimidin-5-amine involves several methods. Notably, it has been used in the preparation of various nucleosides, including oxepane ring-containing monocyclic, conformationally restricted bicyclic, and spirocyclic nucleosides. Additionally, researchers have explored its role in the synthesis of conformationally locked bicyclo[2.2.1]heptane/oxa-bicyclo[3.2.1]octane nucleosides .

Applications De Recherche Scientifique

Synthesis of Pyrimidine-Fused Benzazepines

N-Allyl-4,6-dichloropyrimidin-5-amine is used in the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. This process involves base-promoted aromatic nucleophilic substitution followed by acid-promoted intramolecular Friedel–Crafts cyclization, producing polysubstituted azepines in moderate to very high yields (Acosta-Quintero et al., 2015).

Heterocyclic Synthesis

The compound is applied in the synthesis of heterocycles using robust reactions. Strategies include a one-pot synthesis of 5-benzyl-4(3H)-pyrimidinones, which are precursors to 4-pyridinamine derivatives, and the synthesis of 2-benzylidene-2,3-dihydropyrrolizin-1-ones (Nag, Madapa, & Batra, 2008).

Antiviral Activity

N-Allyl-4,6-dichloropyrimidin-5-amine derivatives demonstrate selective inhibitory activities against HSV1 and HSV2 in cell culture. This suggests potential applications in developing antiviral agents (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Search for Antitumoral Substances

Derivatives of N-Allyl-4,6-dichloropyrimidin-5-amine with an allyl group in the pyrimidine nucleus have been synthesized to find antitumoral substances (Sokolova & Magidson, 1968).

Asymmetric Allylic Amination Reactions

The compound is involved in the asymmetric synthesis of allylic amines, which are significant in the production of synthetic intermediates and bioactive agents. The review highlights methods and mechanistic aspects of these reactions (Grange, Clizbe, & Evans, 2016).

Gene Carrier Applications

N-Allyl-4,6-dichloropyrimidin-5-amine derivatives are used in synthesizing gene carriers, demonstrating good plasmid condensation and protection ability, which is significant for gene therapy applications (Yu et al., 2009).

Synthesis of Drug-Like Small Molecules

The compound is a precursor in synthesizing drug-like small molecular libraries, highlighting its utility in medicinal chemistry (Rao, Reddy, Nagaraju, & Maddila, 2021).

Propriétés

IUPAC Name |

4,6-dichloro-N-prop-2-enylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c1-2-3-10-5-6(8)11-4-12-7(5)9/h2,4,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMWGTCYXNNWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-4,6-dichloropyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)

![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)

![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)

![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)

![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)